(2Z)-2-(3-methylbenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl (2E)-3-phenylprop-2-enoate
CAS No.:
Cat. No.: VC16389267
Molecular Formula: C25H18O4
Molecular Weight: 382.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C25H18O4 |
|---|---|
| Molecular Weight | 382.4 g/mol |
| IUPAC Name | [(2Z)-2-[(3-methylphenyl)methylidene]-3-oxo-1-benzofuran-6-yl] (E)-3-phenylprop-2-enoate |
| Standard InChI | InChI=1S/C25H18O4/c1-17-6-5-9-19(14-17)15-23-25(27)21-12-11-20(16-22(21)29-23)28-24(26)13-10-18-7-3-2-4-8-18/h2-16H,1H3/b13-10+,23-15- |
| Standard InChI Key | XQAGCYLDFSRBBL-BESOIZRISA-N |
| Isomeric SMILES | CC1=CC(=CC=C1)/C=C\2/C(=O)C3=C(O2)C=C(C=C3)OC(=O)/C=C/C4=CC=CC=C4 |
| Canonical SMILES | CC1=CC(=CC=C1)C=C2C(=O)C3=C(O2)C=C(C=C3)OC(=O)C=CC4=CC=CC=C4 |
Introduction
The compound (2Z)-2-(3-methylbenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl (2E)-3-phenylprop-2-enoate represents a hybrid molecule integrating a benzofuran scaffold with a cinnamate ester moiety. This structure is of significant interest due to its potential pharmacological activities, particularly in anticancer and antimicrobial research. Benzofuran derivatives are well-established as versatile scaffolds in medicinal chemistry, offering a wide range of biological activities such as anticancer, anti-inflammatory, and antimicrobial effects .
Synthesis
The synthesis typically involves:
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Formation of the benzofuran core: This is achieved through cyclization reactions of o-hydroxyacetophenones with halogenated ketones.
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Introduction of the benzylidene group: A Knoevenagel condensation reaction between the benzofuran derivative and 3-methylbenzaldehyde.
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Esterification with cinnamic acid derivatives: This step introduces the phenylpropanoate group, completing the molecule.
Anticancer Potential
Benzofuran derivatives have demonstrated significant anticancer properties due to their ability to induce apoptosis and inhibit cancer cell proliferation . The compound's cinnamate ester group may enhance these effects by targeting specific enzymes or pathways involved in tumor growth.
Mechanisms of Action:
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Induction of apoptosis via mitochondrial pathways.
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Inhibition of angiogenesis by disrupting VEGF signaling.
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Modulation of oxidative stress to selectively target cancer cells.
Structure–Activity Relationship (SAR):
The presence of electron-donating groups (e.g., methyl) on the benzofuran ring has been linked to increased cytotoxicity against cancer cells, as observed in similar derivatives .
Antimicrobial Activity
The compound's structural features suggest potential antimicrobial properties, particularly against bacterial and fungal pathogens. Benzofuran derivatives are known to disrupt microbial membranes or inhibit key enzymes critical for survival .
Experimental Studies
Studies on analogous benzofuran-cinnamate hybrids have shown promising results:
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IC values in the micromolar range for various cancer cell lines (e.g., HeLa, K562) .
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Selectivity indices indicating minimal toxicity to normal cells.
Molecular Docking Studies
In silico modeling suggests strong binding interactions with:
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Cancer-related proteins such as tyrosine kinases.
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Microbial enzymes like DNA gyrase.
Binding Energies:
| Target Protein | Binding Energy (kcal/mol) |
|---|---|
| VEGFR | -8.5 |
| DNA Gyrase | -7.9 |
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